2,4-Bis(Trifluoromethyl)Phenylacetonitrile is a chemical compound characterized by its unique structure, which features two trifluoromethyl groups attached to a phenylacetonitrile backbone. Its molecular formula is C11H8F6N, and it has a molecular weight of 251.18 g/mol. The presence of trifluoromethyl groups significantly influences its physical and chemical properties, making it an interesting subject for various applications in chemistry and materials science.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several methods exist for synthesizing 2,4-Bis(Trifluoromethyl)Phenylacetonitrile:
These methods highlight the compound's accessibility for research and industrial applications.
2,4-Bis(Trifluoromethyl)Phenylacetonitrile finds applications in various fields:
Interaction studies involving 2,4-Bis(Trifluoromethyl)Phenylacetonitrile are essential for understanding its behavior in biological systems and potential toxicity. Preliminary data suggest that compounds with similar structures can interact with various biological targets, including enzymes and receptors.
Furthermore, the trifluoromethyl groups may influence lipophilicity and membrane permeability, affecting how the compound interacts with biological membranes.
Several compounds share structural similarities with 2,4-Bis(Trifluoromethyl)Phenylacetonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 1.00 | Direct positional isomer with different reactivity |
2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | 0.88 | Single trifluoromethyl group; different properties |
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 239087-12-8 | 0.86 | Contains a fluorine atom instead of trifluoromethyl |
2,6-Bis(trifluoromethyl)benzonitrile | 25753-25-7 | 0.88 | Bis-trifluoromethyl substitution on benzene |
The presence of multiple trifluoromethyl groups in its structure differentiates 2,4-Bis(Trifluoromethyl)Phenylacetonitrile from these similar compounds, potentially enhancing its chemical reactivity and biological activity.
Irritant